4-[(Z)-2-Methoxyvinyl]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(Z)-2-methoxyethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-10-7-4-8-2-5-9-6-3-8/h2-7H,1H3/b7-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVNEGGMMLBYEP-DAXSKMNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C\C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Advanced Chemical Transformations of 4 Z 2 Methoxyvinyl Pyridine
Reactions at the (Z)-C=C Double Bond
The presence of the vinyl group in 4-[(Z)-2-Methoxyvinyl]pyridine makes the (Z)-C=C double bond a key site for various chemical reactions.
Stereospecific Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)
Vinylpyridines, including the 4-substituted isomer, are known to participate in cycloaddition reactions. Lewis acid-promoted Diels-Alder reactions of vinylpyridines with unactivated dienes have been reported, yielding cyclohexyl-appended azaarenes. rsc.org While thermal variations of these reactions are rare, the use of a Lewis acid catalyst improves yields and diastereoselectivities. rsc.org For instance, the reaction of 4-vinylpyridine (B31050) with isoprene (B109036) shows improved outcomes with a catalyst. rsc.org
In the realm of photochemical [2+2] cycloadditions, acyclic vinylpyridines can undergo highly enantio- and diastereoselective reactions. nih.govresearchgate.net These reactions can be catalyzed by a chiral phosphoramide (B1221513) organocatalyst, leading to cyclobutane (B1203170) products with a trans-cis stereochemistry. researchgate.net While 4-vinylpyridine itself has shown reactivity in these photocycloadditions, it often results in low diastereo- and enantioselectivity, which may be attributed to suboptimal geometric delivery of the other reactant. nih.gov
Baker's yeast has also been utilized to catalyze the asymmetric cycloaddition of aryl-substituted nitrile oxides to vinylpyridines, producing optically active products. capes.gov.br
Mechanistic Studies of Electrophilic and Nucleophilic Additions
The vinyl group of vinylpyridines is susceptible to both electrophilic and nucleophilic additions. The electron-withdrawing nature of the pyridine (B92270) ring polarizes the vinyl group, making the β-carbon atom susceptible to nucleophilic attack. thieme-connect.com
Electrophilic Additions: The C=C double bond is an area of high electron density, making it prone to attack by electrophiles. savemyexams.com The reaction typically proceeds in a two-step mechanism involving the formation of a carbocation intermediate after the initial attack by the electrophile, followed by the reaction with a nucleophile. lasalle.edulumenlearning.com In the case of vinylpyridines, protonation of the pyridine nitrogen can precede the addition to the vinyl group. thieme-connect.com Studies on the hydroboration of 4-vinylpyridine have shown that borylation occurs exclusively at the α-position, a result of the electronic effects of the pyridine ring. thieme-connect.com
Nucleophilic Additions: A variety of nucleophiles, including amines, thiols, and carbanions, can add across the vinyl group of vinylpyridines, often under acidic or basic conditions. thieme-connect.commdpi.com For instance, the reaction of 4-vinylpyridine with amines under acidic conditions yields aminoethyl-substituted pyridines. mdpi.comresearchgate.net Similarly, indole (B1671886) and pyrroles can act as carbon nucleophiles in conjugate addition reactions with 4-vinylpyridine. thieme-connect.com The mechanism is believed to involve protonation of the pyridine followed by nucleophilic attack from the pyrrole. thieme-connect.com Even weak nucleophiles like benzene (B151609) can participate in conjugate additions with vinyl-substituted aromatic N-heterocycles in the presence of a superacid like triflic acid. thieme-connect.com
| Reaction Type | Reactant | Conditions | Product Type |
| Electrophilic Addition | Hydrogen Halide (HX) | - | Halogenoalkane |
| Electrophilic Addition | Water (H₂O) | Acid Catalyst | Alcohol |
| Nucleophilic Addition | Amine | Acidic | Aminoethyl-substituted pyridine |
| Nucleophilic Addition | Indole | Acidic | 2-(Indol-3-yl)ethyl derivative |
| Nucleophilic Addition | Pyrrole | Acetic Acid | Mono- or di-alkylated pyrrole |
| Nucleophilic Addition | Benzene | Triflic Acid | Phenyl-substituted ethylpyridine |
Polymerization Research for Novel Scaffolds (excluding material properties)
4-Vinylpyridine is a monomer that readily undergoes polymerization, often via free-radical polymerization, to form poly(4-vinylpyridine) (P4VP). polysciences.com Research in this area focuses on creating novel polymer architectures and scaffolds.
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and nitroxide-mediated radical polymerization, have been employed to synthesize well-defined block copolymers and homopolymers of 4-vinylpyridine. rsc.orgdntb.gov.uaresearchgate.net These methods allow for control over the molecular weight and architecture of the resulting polymers. dntb.gov.ua For instance, RAFT polymerization has been used to create block copolymers of 4-vinylpyridine and N-vinylpyrrolidone. researchgate.net
Spontaneous polymerization of 4-vinylpyridine on the surface of materials like mica has also been investigated as a method for surface modification. researchgate.net Furthermore, ring-opening metathesis polymerization (ROMP) of pyridinonorbornene monomers, synthesized via a [4+2] cycloaddition involving pyridynes, offers an alternative route to pyridine-containing polymers with potentially different properties from traditional P4VP. nih.govrsc.org
Reactivity Profile of the Pyridine Nitrogen Atom
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a key site for coordination with metal ions and for reactions like alkylation and oxidation.
Coordination Chemistry and Metal Complex Formation with Transition Metals
The pyridine nitrogen atom readily coordinates with a variety of transition metal ions to form polymer-metal complexes. rsc.org This coordination ability is a central feature of the chemistry of 4-vinylpyridine and its polymers. polysciences.com
Poly(4-vinylpyridine) has been used to form coordination complexes with numerous transition metals, including ruthenium, cobalt, nickel, and chromium. kpi.uaresearchgate.net These complexes often involve the nitrogen lone pair of the pyridine side-group coordinating to the metal center. kpi.ua For example, dichlorotricarbonylruthenium(II) forms coordination complexes with the pyridine nitrogen of P4VP. kpi.ua Similarly, chromium pentacarbonyl can be anchored to P4VP. researchgate.net The formation of these complexes can lead to coordination crosslinking, where a metal ion bridges two different polymer chains. kpi.ua
The coordination chemistry of pyridine-containing ligands is extensive and has been utilized to create a wide range of molecular assemblies and materials. nih.gov The geometry of these complexes can vary, with common coordination numbers being two, four, and six, leading to linear, tetrahedral, and octahedral geometries, respectively. bccampus.ca
| Metal Ion | Ligand | Resulting Complex Type |
| Ruthenium(II) | Poly(4-vinylpyridine) | Octahedral d⁶ coordination complex |
| Cobalt(II) | Poly(4-vinylpyridine) | Tetrahedral d⁷ coordination complex |
| Nickel(II) | Poly(4-vinylpyridine) | Octahedral d⁸ coordination complex |
| Chromium(0) | 4-Vinylpyridine / Poly(4-vinylpyridine) | Chromium pentacarbonyl complex |
| Zinc(II) | 4-[(E)-2-(1-Pyrenyl)vinyl]pyridine | Coordination compound |
| Cadmium(II) | 4-[(E)-2-(1-Pyrenyl)vinyl]pyridine | Coordination compound |
| Mercury(II) | 4-[(E)-2-(1-Pyrenyl)vinyl]pyridine | Coordination compound |
N-Alkylation and N-Oxidation Reactions
N-Alkylation: The nitrogen atom of the pyridine ring can be alkylated to form pyridinium (B92312) salts. This reaction can be achieved using various alkylating agents. For instance, the Fukuyama-Mitsunobu reaction provides a mild and selective method for N-alkylation. nih.gov The monoalkylation of N-methoxypyridinium salts with alkyl radicals has also been reported, proceeding under neutral conditions. chemrxiv.org
N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. organic-chemistry.orgscripps.eduarkat-usa.org This transformation can be accomplished using various oxidizing agents, such as hydrogen peroxide in the presence of a catalyst, peracids like m-chloroperoxybenzoic acid, or dimethyldioxirane. arkat-usa.org The resulting N-oxide has a unique reactivity profile, with the N-O moiety acting as a push-electron donor and a good leaving group. arkat-usa.org Pyridine N-oxides can undergo nucleophilic attack at the 2- and 4-positions. scripps.edu For example, the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride (B1165640), can lead to the formation of 2-substituted pyridines. organic-chemistry.org
Interaction with Lewis Acids and Bases
The pyridine nitrogen atom in this compound possesses a lone pair of electrons, allowing it to function as a Lewis base. This interaction is fundamental to many of its reactions.
Interaction with Lewis Acids: The nitrogen lone pair readily coordinates to Lewis acids. This complexation enhances the electron-withdrawing nature of the pyridine ring, which in turn activates the vinyl group toward nucleophilic attack. For instance, Lewis acids like boron trifluoride (BF₃) have been shown to catalyze Diels-Alder reactions involving vinylpyridines. rsc.orgnih.gov The coordination of the Lewis acid to the pyridine nitrogen lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the cycloaddition and controlling its regioselectivity. nih.gov
Computational studies on 4-vinylpyridine have shown that Lewis acid catalysis significantly reduces the activation barrier for cycloaddition reactions. nih.govacs.org This activation makes otherwise inefficient thermal reactions synthetically useful, providing higher yields and improved stereoselectivity. rsc.orgdigitellinc.com The choice of Lewis acid can be critical, with boron-based Lewis acids often showing high efficacy. rsc.org
Table 1: Lewis Acid-Promoted Diels-Alder Reaction of 4-Vinylpyridine with Isoprene rsc.org
| Entry | Catalyst (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (1,4- : 1,3-) |
| 1 | None | 170 | 24 | 9 | 2:1 |
| 2 | BF₃·OEt₂ (0.5) | 70 | 24 | 18 | - |
| 3 | AlCl₃ (0.5) | 70 | 24 | 15 | - |
Interaction with Lewis Bases: The vinyl group of 4-vinylpyridine is an electron-deficient alkene due to the influence of the pyridine ring, making it susceptible to conjugate addition (Michael addition) by various nucleophiles, which act as Lewis bases. thieme-connect.com This reactivity has been exploited for the synthesis of functionalized pyridines. Nucleophiles such as stabilized carbanions (e.g., from diethylmalonate), amines, and thiols can add to the β-carbon of the vinyl group. thieme-connect.comresearchgate.net
Furthermore, polymeric forms of 4-vinylpyridine, such as poly(4-vinylpyridine) (P4VPy), serve as effective basic catalysts in various organic syntheses, including the preparation of biscoumarins and dihydropyrano[3,2-c]chromene derivatives. tandfonline.comresearchgate.net In these cases, the pyridine moieties on the polymer backbone act as Lewis basic sites.
Transformations Involving the Methoxy (B1213986) Group
The methoxy group in this compound is an ether linkage that can undergo specific chemical transformations, primarily cleavage and rearrangement reactions.
The cleavage of the methyl ether in the methoxyvinyl group is a key transformation. Ethers are generally stable but can be cleaved under strong acidic conditions or by specific reagents. masterorganicchemistry.comwikipedia.org The mechanism of cleavage, either SN1 or SN2, depends on the structure of the ether and the reaction conditions. masterorganicchemistry.comwikipedia.org
For a vinyl ether like this compound, acid-catalyzed hydrolysis typically begins with the protonation of the vinyl group's β-carbon, which is more favorable than protonating the ether oxygen due to resonance stabilization from the oxygen atom. masterorganicchemistry.comresearchgate.net This forms a resonance-stabilized carbocation intermediate. Subsequent attack by a nucleophile, such as water, leads to a hemiacetal which then decomposes to an aldehyde and methanol.
A highly effective method for cleaving methyl ethers under neutral conditions involves the use of iodotrimethylsilane (B154268) (TMSI). nih.govorgsyn.org The reaction is presumed to proceed through the formation of a trimethylsilyl (B98337) oxonium ion, followed by nucleophilic attack of the iodide ion on the methyl group. orgsyn.org This method is particularly useful for sensitive substrates where harsh acidic conditions are not tolerated. researchgate.net
Vinyl ethers are known to participate in sigmatropic rearrangements, most notably the Claisen rearrangement for allyl vinyl ethers. While this compound is not an allyl vinyl ether, the principles of pericyclic reactions involving vinyl ethers are relevant. These reactions are typically concerted and exhibit high stereoselectivity, often proceeding through a well-defined chair-like transition state. The stereochemistry of the starting material directly influences the stereochemistry of the product. For the (Z)-isomer of the methoxyvinyl group, any potential rearrangement would be expected to yield a product with a specific stereochemical outcome dictated by the transition state geometry.
A more recent development involves the use of vinyl ethers as ethylene (B1197577) surrogates in radical-mediated spin-center shift (SCS) reactions. nih.gov In this process, a radical adds to the vinyl ether, and subsequent C-O bond cleavage is driven by the SCS pathway, effectively using the methoxy group (as part of a phenoxy leaving group in the studied examples) as a leaving group to achieve C-H vinylation of N-heteroarenes. nih.gov
Strategic Derivatization for Complex Molecular Scaffolds
The unique combination of a pyridine ring and a reactive vinyl group makes this compound and its analogs versatile starting materials for constructing more complex molecules, including novel heterocyclic systems and functionalized pyridines via cross-coupling.
The vinyl group of 4-vinylpyridine acts as a dienophile in Diels-Alder reactions, providing a powerful method for constructing new six-membered rings. As previously mentioned, Lewis acid catalysis dramatically improves the efficiency and selectivity of these cycloadditions with various dienes. rsc.orgdigitellinc.comrsc.org This provides access to cyclohexenyl-substituted pyridines, which are prominent scaffolds in medicinal chemistry. digitellinc.comrsc.org
Furthermore, conjugate addition reactions on the vinyl group can be followed by intramolecular cyclizations to build fused or spiro-heterocyclic systems. For example, the Michael addition of 4-hydroxycoumarins to vinylpyridines, promoted by acid, yields warfarin (B611796) analogs. rsc.org Similarly, the reaction with 1,3-dicarbonyl compounds or thiourea (B124793) opens pathways to various functionalized and new heterocyclic structures. thieme-connect.comresearchgate.net Poly(4-vinylpyridine) has also been used as a support and catalyst for synthesizing complex heterocycles like 3,3-diheteroaromatic oxindoles. um.edu.my
While the vinyl group is a primary site of reactivity, the pyridine ring itself can be functionalized through cross-coupling reactions, although this typically requires prior modification of the ring (e.g., halogenation). However, the vinylpyridine unit as a whole is extensively used in cross-coupling reactions where it serves as the coupling partner.
The Heck reaction is a prominent example, coupling vinylpyridines with aryl halides or triflates. nih.govacs.org This palladium-catalyzed reaction is a valuable tool for forming new carbon-carbon bonds and synthesizing styrylpyridines, which are important in materials science. nih.govacs.orgresearchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be tuned to control the reaction's efficiency and selectivity. acs.orgresearchgate.net For instance, a ligand-free palladium-catalyzed oxidative Heck reaction between 4-vinylpyridine and arylboronic acids has been developed to selectively produce (E)-4-styrylpyridines. researchgate.net
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction used to create C-C bonds. While often used to functionalize a halogenated pyridine ring, derivatives of 4-vinylpyridine can be synthesized using this method. For example, 3-Chloro-5-methyl-4-vinylpyridine can be prepared via Suzuki coupling of a boronic acid derivative with a corresponding halogenated pyridine. Furthermore, palladium nanoparticles supported on poly(4-vinylpyridine) have proven to be highly efficient and reusable catalysts for Suzuki-Miyaura reactions between aryl halides and arylboronic acids. mdpi.comnih.govacs.org
Mechanistic and Kinetic Investigations of Reactions Involving 4 Z 2 Methoxyvinyl Pyridine
Elucidation of Reaction Mechanisms through Advanced Spectroscopic and Computational Analysis
Understanding the intricate steps of a chemical reaction requires a combination of experimental and theoretical approaches. Spectroscopic methods allow for the direct or indirect observation of transient species, while computational chemistry provides a theoretical framework for interpreting these observations and predicting reaction pathways.
Transition State Characterization
The transition state is a fleeting, high-energy arrangement of atoms that represents the point of no return in a chemical reaction. mit.edu Its structure dictates the reaction's feasibility and outcome. While direct observation of transition states is exceptionally challenging due to their short lifetimes, often lasting only a few femtoseconds, their structures can be inferred from the detailed analysis of reaction products. mit.edu
Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling transition state geometries and energies. For instance, in the context of pyridine (B92270) chemistry, DFT calculations have been employed to understand the regioselectivity of reactions. These calculations can reveal why a particular isomer is formed preferentially by comparing the activation energies of different possible transition states. nih.gov For example, in the reaction of a 4-phenylpyridine-derived enophile, the calculated free energies of activation for different transition states helped to explain the experimentally observed high regioselectivity. nih.gov
Kinetic isotope effects (KIEs), combined with computational quantum chemistry, provide detailed information about the transition state structure. nih.gov By replacing an atom with its heavier isotope and measuring the effect on the reaction rate, chemists can deduce the bonding environment at that position in the transition state. This technique has been instrumental in characterizing transition states in various enzymatic reactions, including those involving nucleophilic aromatic substitutions on heterocyclic rings. nih.gov
Identification and Trapping of Reactive Intermediates
Reactive intermediates are short-lived, highly reactive molecules that are formed during a reaction but are not present in the final products. allen.in Their identification is key to piecing together a reaction mechanism. Common reactive intermediates in organic chemistry include carbocations, carbanions, free radicals, and benzynes. allen.in
In reactions involving pyridines, various intermediates can be formed. For example, in certain nucleophilic aromatic substitution reactions, highly strained benzyne (B1209423) intermediates have been proposed and subsequently observed spectroscopically or trapped. allen.in The dearomatization of pyridines can proceed through intermediates like dienamines, which can then participate in further reactions such as [4+2] cycloadditions. nih.gov
Spectroscopic techniques are invaluable for detecting these transient species. In some cases, reactive intermediates can be isolated and studied under specific conditions, such as at low temperatures or through matrix isolation. allen.in For instance, the resting state of a catalyst in a reaction involving pyridine has been characterized using 1H NMR spectroscopy, providing direct evidence for the proposed mechanism. nih.gov
Kinetic Studies and Rate Law Determination
Kinetic studies measure the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and catalysts. The resulting rate law provides a mathematical expression of the reaction rate in terms of the concentrations of the reactants.
For reactions involving pyridine derivatives, kinetic analysis can reveal the order of the reaction with respect to each reactant, offering clues about the molecularity of the rate-determining step. For example, gas-uptake kinetic methods have been used to study the aerobic oxidation of benzyl (B1604629) alcohol catalyzed by a Pd(OAc)2/pyridine system. nih.gov These studies revealed a complex, multi-step mechanism and a non-linear dependence of the reaction rate on the catalyst concentration. nih.gov This non-linearity was attributed to a competition between forward and reverse steps with different molecularities. nih.gov
The data from kinetic studies can be used to construct reaction coordinate diagrams, which illustrate the energy changes that occur as reactants are converted to products, including the activation energies of each step.
Role of Catalysis in Enhancing Selectivity and Efficiency
Catalysts play a pivotal role in modern organic synthesis by increasing reaction rates and controlling selectivity. In the context of pyridine chemistry, various catalytic systems have been developed to achieve specific transformations with high efficiency.
Copper(I) complexes, for instance, have been shown to catalyze the direct asymmetric dearomatization of unactivated pyridines. nih.gov Mechanistic studies, including kinetics, substituent effects, and computational modeling, have revealed an unexpected monometallic mechanism involving a dearomative rearrangement of a phenethylcopper nucleophile. nih.gov This catalytic pathway proceeds through a doubly dearomative imidoyl-Cu-ene reaction followed by a Cope rearrangement, leading to the formation of 1,4-dihydropyridines with high enantioselectivity and regioselectivity. nih.gov
Nickel catalysis has also been employed in the dearomatization of pyridines, particularly with arylzinc nucleophiles. mdpi.com Furthermore, palladium-catalyzed reactions, such as the silylboration of pyridines, proceed through the formation of a π-allylpalladium complex intermediate, leading to the regioselective formation of dihydropyridine (B1217469) products. mdpi.com The regioselectivity in these reactions is often dependent on the substitution pattern of the pyridine ring. mdpi.com
The development of enantioselective catalytic processes is a significant area of research. Chiral catalysts, such as those based on cinchona alkaloids, have been explored to induce enantioselectivity in reactions like the doubly decarboxylative Michael-type addition involving pyridylacetic acid. nih.gov
The table below summarizes some catalytic systems used in reactions involving pyridine derivatives and their key mechanistic features.
| Catalyst System | Reaction Type | Key Mechanistic Features |
| Bis(phosphine) copper hydride | Direct asymmetric dearomatization of pyridines | Monometallic mechanism, dearomative rearrangement, imidoyl-Cu-ene reaction, Cope rearrangement nih.gov |
| Nickel complexes | Dearomatization with arylzinc nucleophiles | Activation of pyridine with chloroformates mdpi.com |
| Palladium complexes | Silylboration of pyridines | Formation of a π-allylpalladium complex mdpi.com |
| Pd(OAc)2/pyridine | Aerobic alcohol oxidation | Formation of a palladium-alkoxide species, β-hydride elimination nih.gov |
| Cinchona alkaloids | Enantioselective decarboxylative Michael addition | Brønsted base catalysis nih.gov |
Theoretical and Computational Chemistry Studies of 4 Z 2 Methoxyvinyl Pyridine
Electronic Structure and Bonding Analysis
The arrangement of electrons in a molecule dictates its physical and chemical properties. For 4-[(Z)-2-Methoxyvinyl]pyridine, a conjugated system, understanding its electronic structure is key to predicting its behavior. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to analyze parameters like molecular orbitals and charge distribution. mdpi.comcore.ac.uk
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. In this framework, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. slideshare.netorganicchemistrytutor.com These "frontier orbitals" are crucial in determining a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. core.ac.ukiiste.org
For a conjugated system like this compound, the π-electrons from the pyridine (B92270) ring and the vinyl group are delocalized across the molecule. libretexts.orgwikipedia.org This delocalization leads to a smaller HOMO-LUMO gap compared to non-conjugated analogues, which influences its electronic transitions and potential color. libretexts.org Theoretical calculations, often using DFT with functionals like B3LYP, can accurately predict the energies of these orbitals. mdpi.comiiste.org
Table 1: Illustrative Frontier Orbital Energies for Conjugated Pyridine Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-Styrylpyridine | DFT/B3LYP | -5.89 | -1.45 | 4.44 |
| 4-Styrylpyridine | DFT/B3LYP | -5.92 | -1.50 | 4.42 |
| trans-4-(m-cyanostyryl)pyridine | DFT/B3LYP | -6.45 | -2.21 | 4.24 |
Note: The data in this table is derived from studies on analogous compounds and serves to illustrate typical values. Specific calculations for this compound would be required for precise energies.
The distribution of electron density within the this compound molecule is non-uniform due to the presence of the electronegative nitrogen atom in the pyridine ring and the oxygen atom in the methoxy (B1213986) group. This uneven charge distribution creates a molecular dipole moment and an electrostatic potential (ESP) map, which indicates the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Computational methods can generate ESP maps that are valuable for predicting how the molecule will interact with other reagents. researchgate.net The nitrogen atom is expected to be a region of negative electrostatic potential, making it a likely site for protonation or coordination to Lewis acids. youtube.com Conversely, the hydrogen atoms on the pyridine ring will exhibit positive potential. These maps are crucial for understanding intermolecular interactions and predicting sites of electrophilic or nucleophilic attack. researchgate.net
Conformational Analysis and Stereochemical Influences on Reactivity
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, rotation around the single bond connecting the vinyl group to the pyridine ring can lead to different conformers with varying energies.
Prediction of Reaction Pathways and Energy Barriers
Computational chemistry is a powerful tool for elucidating reaction mechanisms. rsc.org By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers associated with each step. This information is vital for understanding reaction kinetics and predicting the feasibility of a proposed chemical transformation.
For this compound, theoretical studies could investigate various reactions, such as electrophilic aromatic substitution on the pyridine ring or reactions involving the vinyl group. youtube.com For example, in an electrophilic substitution reaction, calculations could determine whether the substituent directs incoming electrophiles to the meta or other positions by comparing the energies of the intermediate carbocations (Wheland intermediates). youtube.com DFT calculations can provide quantitative data on activation energies, which helps in understanding why certain products are formed preferentially. nih.gov Such studies have been used to explain the regioselectivity in the synthesis of substituted pyridines. rsc.org
Simulations of Spectroscopic Properties for Research Validation (e.g., Advanced NMR, Vibrational Modes)
A key application of computational chemistry is the simulation of spectroscopic data, which serves as a crucial link between theoretical models and experimental results. mdpi.comresearchgate.net By calculating properties like NMR chemical shifts and vibrational frequencies (IR and Raman), researchers can validate their computational models and aid in the interpretation of experimental spectra.
For this compound, DFT calculations can predict the 1H and 13C NMR spectra. researchgate.net The calculated chemical shifts can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental spectra can point to environmental effects (like solvent interactions) or suggest that the initial structural model needs refinement. youtube.com
Similarly, the vibrational modes of the molecule can be calculated and compared to experimental infrared (IR) and Raman spectra. nih.govrsc.org Each calculated vibrational frequency corresponds to a specific molecular motion, such as C-H stretching or ring deformation. This allows for a detailed assignment of the peaks in an experimental IR spectrum. core.ac.ukresearchgate.net Such theoretical and experimental spectroscopic analyses have been successfully applied to cyano-substituted styrylpyridine compounds, demonstrating the accuracy of DFT methods in predicting molecular parameters and spectra. mdpi.comresearchgate.net
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Isomeric Purity and Reaction Monitoring
The synthesis of 4-[(Z)-2-Methoxyvinyl]pyridine can often yield a mixture of both (Z) and (E) geometric isomers. Distinguishing and quantifying these isomers is critical, as their physical and chemical properties can differ significantly. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for this purpose.
For separating non-chiral geometric isomers like the (E) and (Z) forms of 4-methoxyvinylpyridine, reversed-phase HPLC is a powerful tool. The separation is typically achieved based on subtle differences in polarity and shape between the isomers. A C18 column is often effective for this type of separation. nih.gov The choice of stationary phase can be further optimized; for instance, cholesterol-based columns are noted for their shape-selectivity, which can be particularly effective for resolving geometric isomers. mtc-usa.com Reaction monitoring can be performed by taking aliquots from the reaction mixture at timed intervals and analyzing them via HPLC to track the formation of the desired (Z)-isomer and the consumption of reactants.
While this compound is not inherently chiral, chiral HPLC would become relevant if the compound were used as a ligand in an asymmetric synthesis or derivatized with a chiral auxiliary. In such cases, a chiral stationary phase (CSP) would be required to separate the resulting enantiomers or diastereomers, allowing for the determination of enantiomeric excess (ee). mdpi.com
Table 1: Representative HPLC Conditions for Isomer Separation This table presents a general method applicable for separating geometric isomers like (Z)- and (E)-4-(2-methoxyvinyl)pyridine, based on established principles.
| Parameter | Condition | Purpose |
| Column | Reversed-Phase C18 or UDC-Cholesterol™ | Separation based on polarity and molecular shape. nih.govmtc-usa.com |
| Mobile Phase | Isocratic or gradient mixture (e.g., Acetonitrile/Water or Methanol/Water) | Elution of compounds from the stationary phase. |
| Detector | UV-Vis Detector (set to an absorbance maximum of the pyridine (B92270) ring) | Detection and quantification of the separated isomers. |
| Flow Rate | ~1.0 mL/min | Controls the speed of the separation. |
| Temperature | Ambient or controlled (e.g., 25 °C) | Ensures reproducible retention times. |
Advanced Spectroscopic Characterization for Structural Elucidation
Beyond basic 1D NMR and IR spectroscopy, advanced spectroscopic techniques are indispensable for the complete and unambiguous structural confirmation of this compound.
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the connectivity and stereochemistry of the molecule. While specific 2D NMR data for this compound is not widely published, a predictive analysis based on its known structure and data from analogous compounds can illustrate its expected correlations. The key feature to confirm is the (Z)-configuration, which is typically established by the coupling constant (J-value) between the two vinyl protons in the ¹H NMR spectrum, expected to be in the range of 6-12 Hz.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, it would show a correlation between the two vinyl protons and between the adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively assign the carbon signals for each vinyl and pyridine proton.
Table 2: Predicted 2D NMR Correlations for this compound This table is a predictive representation of the expected NMR correlations based on the compound's structure.
| Proton (¹H) | Expected COSY Correlations (with ¹H) | Expected HSQC Correlation (with ¹³C) | Expected HMBC Correlations (with ¹³C) |
| Vinyl H (α to Pyridine) | Vinyl H (β to Pyridine) | Cα (vinyl) | Cβ (vinyl), C4 (pyridine), C3/C5 (pyridine) |
| Vinyl H (β to Pyridine) | Vinyl H (α to Pyridine) | Cβ (vinyl) | Cα (vinyl), C (methoxy) |
| Methoxy (B1213986) H's (-OCH₃) | None | C (methoxy) | Cβ (vinyl) |
| Pyridine H's (H2/H6) | Pyridine H's (H3/H5) | C2/C6 (pyridine) | C4 (pyridine), C3/C5 (pyridine) |
| Pyridine H's (H3/H5) | Pyridine H's (H2/H6) | C3/C5 (pyridine) | C4 (pyridine), C2/C6 (pyridine) |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or five decimal places. savemyexams.com This precision allows for the determination of the exact elemental formula of the compound. For this compound, HRMS would be used to confirm its molecular formula of C₈H₉NO. This technique can distinguish it from other molecules that have the same nominal mass but different elemental compositions. researchgate.net In studying reaction mechanisms, HRMS can identify and confirm the formulas of transient intermediates or byproducts, providing crucial evidence for a proposed pathway. nih.gov
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₉NO |
| Nominal Mass [M] | 135 |
| Monoisotopic Mass (Calculated) | 135.06841 |
| Observed Ion (e.g., [M+H]⁺) | 136.07569 |
| Significance | Confirms the elemental composition, ruling out other potential formulas with the same integer mass. |
Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. uol.de If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsion angles. mdpi.com This would offer incontrovertible proof of the (Z)-stereochemistry of the double bond and reveal the molecule's conformation, including the planarity between the vinyl group and the pyridine ring. Furthermore, it would elucidate the intermolecular packing forces, such as hydrogen bonds or π-stacking, in the crystal lattice. brynmawr.edu As of the latest literature surveys, a crystal structure for this specific compound does not appear to be publicly available. However, the technique remains the gold standard for solid-state structural analysis. uhu-ciqso.es
Applications in Advanced Organic Synthesis and Catalysis Research
4-[(Z)-2-Methoxyvinyl]pyridine as a Versatile Synthetic Building Block
Substituted pyridines are fundamental building blocks in the synthesis of a wide range of organic compounds. researchgate.net The presence of both a vinyl group and a pyridine (B92270) ring in one molecule, as with vinylpyridines, offers multiple reaction pathways, including additions to the vinyl group and reactions involving the pyridine nitrogen. acs.org
The pyridine ring is a common feature in numerous natural products, including various alkaloids. researchgate.net The synthesis of these complex molecules often relies on the use of functionalized pyridine building blocks. Vinylpyridines, in particular, serve as valuable precursors. They can undergo conjugate addition reactions, where a nucleophile adds to the vinyl group, effectively lengthening the carbon chain and introducing new functionalities. This strategy has been successfully employed in the synthesis of phenanthroizidine alkaloids, where the addition of a cyanide nucleophile to a functionalized 2-vinylpyridine (B74390) was a key step in constructing the alkaloid's core structure. thieme-connect.com
Given this precedent, this compound could serve as a valuable starting material for analogous synthetic routes. The methoxy (B1213986) group on the vinyl moiety could influence the regioselectivity and stereoselectivity of addition reactions, offering a handle for chemists to control the formation of specific isomers. The (Z)-configuration of the double bond would be crucial in establishing the relative stereochemistry of newly formed chiral centers.
Table 1: Potential Reactions of this compound in Natural Product Synthesis
| Reaction Type | Potential Nucleophile/Reagent | Resulting Structure/Intermediate | Relevance |
| Michael Addition | Organocuprates, Enolates, Amines | Functionalized Pyridine Ethyl Derivatives | Chain elongation and functionalization for alkaloid synthesis. thieme-connect.com |
| Diels-Alder Reaction | Dienes | Bicyclic Pyridine Structures | Rapid construction of complex polycyclic systems. |
| Heck Coupling | Aryl Halides | Stilbene-like Pyridine Derivatives | Formation of C-C bonds to build complex aryl scaffolds. |
Vinylpyridines are not only precursors to linear structures but also powerful scaffolds for constructing new heterocyclic rings. The vinyl group can participate in a variety of cyclization reactions. For instance, rhodium-catalyzed hydroalkenylation of 2-vinylpyridine with alkynes leads to butadienyl-pyridine intermediates, which then undergo a thermal 6π-electrocyclization to form 4H-quinolizine derivatives. csic.es This demonstrates the utility of the vinylpyridine unit in rapidly assembling more complex, fused heterocyclic systems. doi.orgresearchgate.net
The reactivity of this compound would likely parallel that of other vinylpyridines, allowing it to be a key component in the synthesis of novel heterocycles. The electron-donating methoxy group could modulate the electronic properties of the vinyl system, potentially influencing the rate and efficiency of these cyclization reactions.
Table 2: Potential Cyclization Reactions Involving this compound
| Reaction Type | Reactant | Potential Product Class |
| [4+2] Cycloaddition (Diels-Alder) | Electron-deficient Alkenes/Alkynes | Substituted Quinolizine Derivatives |
| [3+2] Cycloaddition | Azides, Nitrones | Pyrrolidine-fused Pyridines |
| Transition-Metal Catalyzed Annulation | Alkynes, Dienes | Fused Polycyclic Heterocycles csic.es |
Development of Novel Ligands in Asymmetric Catalysis
Chiral pyridine-containing ligands are of paramount importance in the field of asymmetric catalysis, where they are used to create catalysts that can produce one enantiomer of a chiral molecule over the other. nih.govdiva-portal.org The development of new and effective chiral ligands is a continuous effort in chemical research. mdpi.com
The effectiveness of a chiral ligand in inducing stereoselectivity depends on its steric and electronic properties. diva-portal.org The ligand must create a specific three-dimensional environment around the metal center that forces the reactants to approach in a particular orientation. In pyridine-based ligands, chirality is often introduced via a chiral group attached to the pyridine ring.
A ligand derived from this compound would offer several interesting features for asymmetric catalysis. The pyridine nitrogen provides a strong coordination site for a metal. The vinyl group could be used to anchor the ligand to a polymer support or to introduce additional chiral elements. The methoxy group, with its specific stereochemistry, could play a direct role in the chiral environment of the catalyst. Furthermore, the vinyl group itself can participate in creating a chiral pocket, as demonstrated in asymmetric [2+2] photocycloadditions of vinylpyridines where a chiral Brønsted acid catalyst organizes the substrates. nih.gov The combination of the pyridine, the stereodefined vinyl group, and the methoxy substituent provides multiple points for modification and tuning of the ligand's properties to achieve high levels of stereocontrol. researchgate.net
The interaction between a metal and its ligands is at the heart of any catalytic cycle. mdpi.com These interactions determine the catalyst's stability, activity, and selectivity. The pyridine nitrogen is a strong sigma-donor, forming stable complexes with a variety of transition metals like ruthenium, rhodium, and platinum. kpi.uanih.gov
In a hypothetical catalytic complex involving a ligand derived from this compound, several key interactions would be at play. The pyridine nitrogen would be the primary binding site to the metal. The vinyl group could potentially engage in π-bonding with the metal, which could influence the electronic structure of the catalytic center. Such π-back-donation from the metal to the ligand can affect the reactivity of the complex. kpi.ua The steric bulk of the methoxyvinyl group would also play a crucial role, influencing the coordination geometry around the metal and the accessibility of substrates to the active site. acs.org The immobilization of pyridine ligands via crosslinking has shown to significantly affect metal ion stability and adsorption, indicating that the conformational rigidity that could be imparted by the vinyl group is a key design parameter. researchgate.net
Green Chemistry Principles in the Synthesis and Reactions of 4 Z 2 Methoxyvinyl Pyridine
Development of Environmentally Benign Synthetic Routes
The development of environmentally friendly synthetic methods is a cornerstone of green chemistry. researchgate.net For the synthesis of pyridine (B92270) derivatives, this includes focusing on atom economy, reaction efficiency, and the use of sustainable catalytic systems.
Atom Economy and Reaction Efficiency
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.org High atom economy is achieved when most of the atoms from the reactants are incorporated into the final product, minimizing waste. acs.org In the context of synthesizing substituted pyridines, multicomponent reactions (MCRs) are often highlighted for their high atom economy. nanoscalereports.com One-pot synthesis methods, where multiple reaction steps are carried out in a single reactor, also contribute to higher efficiency and reduced waste. acs.org For instance, a one-pot, four-component annulation for synthesizing tetraarylpyridines demonstrates high functional group compatibility and produces only water as a byproduct, showcasing an economical and eco-friendly approach. acs.org
The efficiency of these reactions is often measured by the product yield and the reaction time. Research into the synthesis of polysubstituted pyridine derivatives has shown that methods using certain catalysts can achieve high yields in shorter reaction times compared to traditional methods. nanoscalereports.com
Table 1: Comparison of Synthetic Methods for Pyridine Derivatives based on Reaction Efficiency
| Method | Catalyst | Reaction Time | Yield | Reference |
| One-pot three-component synthesis | Nano copper ferrite (B1171679) | Short | High | nanoscalereports.com |
| Four-component annulation | None (additive-free) | Not specified | High | acs.org |
| Microwave-assisted synthesis | None | 2-7 min | Not specified | nih.gov |
Utilization of Sustainable Catalytic Systems
Sustainable catalysis is a key area of green chemistry that focuses on using catalysts that are efficient, reusable, and environmentally benign. researchgate.net The goal is to replace stoichiometric reagents with catalytic alternatives, which are used in smaller quantities and can be recycled. acs.org
For the synthesis of pyridine derivatives, various sustainable catalytic systems have been explored:
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for easy recycling. mdpi.com Magnetically recoverable nano-catalysts, for example, can be easily removed using an external magnet. rsc.org Nano copper ferrite has been used as a magnetically separable catalyst for the synthesis of polysubstituted pyridine derivatives, demonstrating the advantage of easy recovery and reuse. nanoscalereports.com
Biocatalysts: Enzymes are highly specific and can operate under mild conditions, often eliminating the need for protecting groups and reducing the generation of byproducts. acs.org The use of enzymes in the synthesis of ampicillin (B1664943) and amoxicillin (B794) is a classic example of how biocatalysis can lead to cleaner processes. acs.org
Metal-Free Catalysis: To avoid the use of potentially toxic and expensive heavy metals, research has focused on developing metal-free catalytic systems. mdpi.com For example, molecular iodine has been used as a catalyst for the synthesis of 1,2,4-thiadiazoles in water, a green solvent. mdpi.com
Photoredox Catalysis: This approach uses light to drive chemical reactions, often under mild conditions and with lower energy consumption. nih.gov It has been successfully applied to the C-H arylation of arenes and heteroarenes, reducing the need for external oxidants. nih.gov
Solvent Minimization and Replacement with Greener Alternatives
A significant portion of chemical waste comes from the use of traditional organic solvents, which are often volatile, flammable, and toxic. rsc.org Green chemistry promotes the minimization of solvent use or their replacement with more environmentally friendly alternatives. rsc.org
Solvent-free or "neat" reactions are the most ideal from a green chemistry perspective, as they eliminate solvent waste entirely. acs.orgwiley.com Microwave-assisted solvent-free synthesis has been shown to enhance reaction rates and product yields in the preparation of substituted pyridines. wiley.com
When a solvent is necessary, greener alternatives are preferred. Water is an excellent green solvent due to its non-toxicity, non-flammability, and availability. rsc.org Supercritical carbon dioxide and ionic liquids are also being explored as alternative reaction media. rsc.org In the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives, a mixture of water and ethanol (B145695) was used as a green solvent system. nih.gov
Table 2: Green Solvents and their Characteristics
| Solvent | Key Green Characteristics | Reference |
| Water | Non-toxic, non-flammable, readily available | rsc.org |
| Ethanol | Renewable, biodegradable | mdpi.com |
| Supercritical CO2 | Non-toxic, non-flammable, easily removable | rsc.org |
| Ionic Liquids | Low volatility, high thermal stability | rsc.orgsemanticscholar.org |
| Dimethyl Carbonate (DMC) | Biodegradable, low toxicity | nih.gov |
Energy Efficiency in Chemical Processes
Energy efficiency is a crucial principle of green chemistry, aiming to reduce the energy consumption of chemical processes, which are often energy-intensive. scispace.comsustainability-directory.com This can be achieved by conducting reactions at ambient temperature and pressure whenever possible and by utilizing alternative energy sources. scispace.com
Several strategies are employed to improve energy efficiency in the synthesis of compounds like 4-[(Z)-2-methoxyvinyl]pyridine:
Microwave-Assisted Synthesis: Microwaves can directly and efficiently heat the reaction mixture, leading to faster reaction rates and reduced energy consumption compared to conventional heating methods. nih.govsustainability-directory.com This technique has been successfully used for the synthesis of various pyridine derivatives. nih.govwiley.com
Electrochemical Synthesis: This method uses electricity to drive chemical reactions, often with high selectivity and energy efficiency. organic-chemistry.org It can eliminate the need for external heating and transition metal catalysts. organic-chemistry.org
Mechanochemical Synthesis: This technique involves using mechanical force, such as ball milling, to induce chemical reactions. organic-chemistry.org It is often performed at room temperature and can be more energy-efficient than traditional methods. organic-chemistry.org
Catalysis: Catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures, thus saving energy. sustainability-directory.com
By integrating these green chemistry principles, the synthesis and reactions of this compound and other pyridine derivatives can be made more sustainable, with reduced environmental impact and improved efficiency. ijset.in
Future Research Directions and Unexplored Avenues
Emerging Methodologies for Highly Stereoselective Synthesis
The precise control over the (Z)-geometry of the vinyl ether is paramount for defining the properties and subsequent reactivity of 4-[(Z)-2-methoxyvinyl]pyridine. Future research should focus on developing more efficient, sustainable, and highly stereoselective synthetic routes.
Current methods for synthesizing (Z)-alkenes often provide a foundation, but new strategies tailored to this specific molecule are needed. researchgate.netrsc.orgnih.govacs.org Exploring silver-catalyzed hydroalkylation of terminal alkynes could offer a pathway to isomerically pure (Z)-alkenes. nih.govacs.org Another promising direction is the application of cobalt-hydrogen atom transfer (HAT) catalysis, which has shown excellent regio- and diastereoselectivity in generating (Z)-alkenes from unactivated alkanes. rsc.org Furthermore, organocatalytic methods, which have been successfully employed for the (Z/E)-selective synthesis of other vinyl-substituted heterocycles, could provide a metal-free and highly controllable alternative. acs.org The development of enzymatic or chemo-enzymatic approaches could also offer unparalleled stereoselectivity under mild conditions.
| Catalyst/Methodology | Potential Advantage for (Z)-Synthesis | Relevant Precursors |
| Silver-Catalysis | High diastereopurity (Z:E > 300:1 reported for other alkenes) | 4-Ethynylpyridine, Methanol |
| Cobalt-HAT Catalysis | High regio- and diastereoselectivity for Z-alkenes | Pyridine (B92270) derivatives, Methoxy-containing radical precursors |
| Organocatalysis | Metal-free, high (Z/E) selectivity control | 4-Pyridinecarboxaldehyde, Methoxy-substituted phosphonium (B103445) ylides |
| Enzymatic Synthesis | High stereospecificity, mild reaction conditions | Biocatalytically accessible pyridine and methoxy (B1213986) precursors |
New Reactivity Profiles and Unconventional Transformations
The reactivity of this compound is a largely untapped area of research. The interplay between the electron-donating methoxyvinyl group and the electron-withdrawing pyridine ring suggests a rich and complex chemical behavior ripe for investigation.
Future studies should explore unconventional transformations beyond standard additions to the double bond.
Cycloaddition Reactions: The vinylpyridine moiety is a potential candidate for various cycloaddition reactions. Asymmetric photochemical [2+2] cycloadditions, which have been demonstrated for acyclic vinylpyridines, could lead to novel cyclobutane-fused pyridine scaffolds. nih.govresearchgate.netacs.org Ruthenium-catalyzed [3+2] azide-alkyne cycloadditions (by analogy) could also be explored if the vinyl group can be transformed into or used as a surrogate for an alkyne. hkust.edu.hk
C-H Functionalization: Direct C-H functionalization of the pyridine ring or the vinyl group represents an atom-economical approach to introduce further complexity. capes.gov.brnih.gov Photoredox-catalyzed methods using pyridine N-oxides as hydrogen atom abstraction agents could enable the functionalization of aliphatic C-H bonds in substituents attached to the core structure. acs.org The use of vinyl ethers as ethylene (B1197577) surrogates in heteroarene C-H functionalization via a spin-center shift mechanism is another innovative avenue. nih.gov
Olefin Metathesis: While olefin metathesis involving vinylpyridines can be challenging due to catalyst deactivation by the basic nitrogen, recent advances offer potential solutions. beilstein-journals.orgnih.govresearchgate.net Exploring cross-metathesis reactions with various partners could yield a diverse library of functionalized pyridines. beilstein-journals.orgnih.gov The development of more robust catalysts tolerant to Lewis basic sites is crucial for this endeavor. uwindsor.ca
Gold-Catalyzed Transformations: The methoxyvinyl group could participate in gold-catalyzed reactions. Ionization of gold (γ-methoxy)vinyl complexes can generate reactive gold vinyl carbene intermediates, opening pathways to unique cyclization and addition products. rsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the exploration of the chemical space around this compound, the integration of modern synthesis technologies is essential. Flow chemistry and automated synthesis offer significant advantages in terms of reaction optimization, library synthesis, and scalability.
The synthesis of pyridine derivatives has been shown to benefit from flow chemistry, which allows for improved control over reaction parameters, enhanced safety, and easier scale-up. capes.gov.br Automated flow synthesis has been successfully applied to the modular synthesis of complex pyridine-containing scaffolds like spirocyclic tetrahydronaphthyridines from vinylpyridine precursors. nih.gov Future work should focus on adapting the stereoselective synthesis of this compound to a continuous flow process. This would enable the rapid generation of analogues by systematically varying reaction conditions and starting materials, a task that is tedious in traditional batch chemistry. An automated platform could screen different catalysts, solvents, and temperatures to quickly identify optimal conditions for the desired (Z)-isomer.
Advanced Computational Predictions for Rational Design
Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental design and saving resources. For this compound, computational studies can offer deep insights into its electronic structure, reaction mechanisms, and potential applications.
Density Functional Theory (DFT) calculations can be employed to predict the nucleophilicity and electrophilicity of different sites within the molecule, helping to forecast the outcomes of various reactions. Such studies have been used to successfully predict the nucleophilic character of other substituted pyridines. Advanced computational models can also predict reaction barriers and transition state geometries for potential transformations, such as cycloadditions or C-H functionalizations, thus identifying the most promising reaction pathways to explore experimentally. Furthermore, computational screening can be used to predict the electronic and photophysical properties of polymers or materials incorporating the this compound unit, guiding the design of new functional materials.
Exploration of Novel Research Applications (excluding clinical/pharmacological)
The unique electronic properties of this compound make it an attractive building block for various non-pharmacological applications, particularly in materials science.
Organic Electronics: Poly(4-vinylpyridine) (P4VP) and its derivatives are already used in organic electronics as interface layers in organic solar cells and as dielectrics in organic field-effect transistors (OFETs). researchgate.netcambridge.org The introduction of the methoxyvinyl group could modulate the electronic properties of P4VP, potentially leading to materials with improved charge transport or tunable work functions. mdpi.comrsc.org The defined (Z)-stereochemistry could lead to polymers with highly ordered structures, which is beneficial for device performance. The compound could also be a component in the synthesis of novel ruthenium phthalocyanine (B1677752) complexes for solution-processable semiconductors. rsc.org
Sensor Technology: Vinylpyridine-based polymers have been utilized in the development of chemical sensors, for instance, for detecting metal ions like copper or for sensing pH. rsc.orgcdnsciencepub.comcdnsciencepub.com The methoxyvinyl group could act as a signaling unit or modulate the binding affinity and selectivity of such sensors. A ratiometric pH sensor has been developed by covalently linking a vinylpyridine to a fluorophore, a strategy that could be adapted for this compound. rsc.org
Catalysis: The pyridine nitrogen can act as a ligand for metal catalysts or as an organocatalyst itself. The methoxyvinyl substituent could electronically tune the catalytic activity of the pyridine moiety. For example, in the cycloaddition of CO2 to epoxides, the steric and electronic properties of vinylpyridines significantly influence the reaction mechanism and catalyst performance. acs.org Exploring the use of this compound or its derivatives as ligands or catalysts in various organic transformations is a promising research avenue.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
